molecular formula C6H6 B080986 Benzene-d5 CAS No. 13657-09-5

Benzene-d5

Cat. No. B080986
CAS RN: 13657-09-5
M. Wt: 83.14 g/mol
InChI Key: UHOVQNZJYSORNB-RALIUCGRSA-N
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Description

Benzene-d5, also known as C6HD5, is a non-standard isotope with an average mass of 83.143 Da and a mono-isotopic mass of 83.078331 Da . It’s a useful isotopically labeled research compound .


Synthesis Analysis

Benzene-d5 can be synthesized from Bromobenzene-d5 . In one process, [Cp*PMe 3 IrH 3 ] [OTf] was used as the catalyst at H/D exchange reaction between benzene and deuterium oxide .


Molecular Structure Analysis

The molecular structure of Benzene-d5 consists of a six-membered ring, with each carbon atom bonded to one hydrogen atom . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzene-d5 undergoes various chemical reactions. For instance, it reacts with nitric acid at 323-333 K in the presence of sulphuric acid to form nitrobenzene . It also undergoes reactions such as sulphonation, halogenation, Friedel Craft’s alkylation, and acylation .


Physical And Chemical Properties Analysis

Benzene-d5 is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . Being non-polar, it is immiscible with water but readily miscible with organic solvents . Upon combustion, it produces a sooty flame .

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Benzene derivatives, like Benzene-1,3,5-tricarboxamide (BTA), showcase the potential of benzene-based compounds in supramolecular chemistry. BTAs have been vital in applications ranging from nanotechnology to polymer processing. Their self-assembly into nanometer-sized rod-like structures, stabilized by threefold H-bonding, illustrates the utility of benzene derivatives in developing nanoscale materials and devices (Cantekin, de Greef, & Palmans, 2012).

Environmental and Occupational Health

Benzene's impact on human health, particularly through occupational exposure, has been extensively studied. It's well-documented that benzene can induce hematotoxic effects and is associated with increased risk for developing leukemia (Galbraith, Gross, & Paustenbach, 2010). This underscores the importance of understanding benzene's toxicological profile for environmental health research.

Biomonitoring of Exposure

Research has developed analytical strategies using chromatography and mass spectrometry for the biomonitoring of benzene exposure, identifying specific biomarkers like S-phenylmercapturic acid. Such studies are crucial for evaluating the exposure of populations to benzene, thereby preventing health damages, especially in occupational settings (Gonçalves et al., 2017).

Molecular Mechanisms and Genotoxicity

Investigations into benzene-induced bone marrow cytotoxicity have utilized genetically modified mouse models to understand the metabolic and genomic pathways involved in its genotoxic effects. These studies offer insights into how benzene metabolites contribute to cytotoxicity and chromosomal aberrations, leading to bone marrow toxicity (Recio, Bauer, & Faiola, 2005).

Air Quality and Environmental Standards

Analyses of air quality standards and monitoring methods for benzene highlight the need for stringent and uniform global standards to protect public health. This research is critical for informing policy and regulatory decisions regarding environmental exposure to benzene (Sekar, Varghese, & Varma, 2019).

Safety And Hazards

Benzene-d5 is a flammable liquid and vapor. It can cause skin irritation and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,2,3,4,5-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462530
Record name Benzene-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-d5

CAS RN

13657-09-5
Record name Benzene-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-d5
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